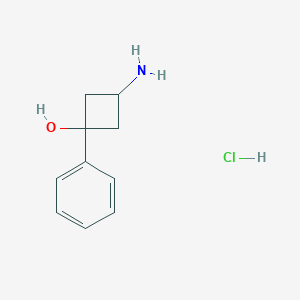

3-Amino-1-phenylcyclobutan-1-ol hydrochloride

Übersicht

Beschreibung

3-Amino-1-phenylcyclobutan-1-ol hydrochloride is a chemical compound with the molecular formula C10H14ClNO. It is a crystalline solid that is often used in various chemical and pharmaceutical research applications. The compound features a cyclobutane ring substituted with an amino group and a phenyl group, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-phenylcyclobutan-1-ol hydrochloride typically involves the following steps:

Cyclobutanone Formation: The initial step involves the formation of cyclobutanone from a suitable precursor.

Amination: The cyclobutanone is then subjected to amination using ammonia or an amine source to introduce the amino group.

Phenylation: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to ensure high yields.

Purification: Employing techniques like recrystallization to obtain pure product.

Analyse Chemischer Reaktionen

Ring-Opening Reactions

The cyclobutane ring undergoes strain-driven transformations under specific conditions:

Key studies show temperature-dependent selectivity:

Amine Group Reactivity

The primary amine participates in classical nitrogen-centric transformations:

Table 2.1: Acylation and Alkylation

Table 2.2: Diazotization & Coupling

| Step | Reagents | Intermediate | Application |

|---|---|---|---|

| Diazonium Salt Formation | NaNO₂/HCl (0-5°C) | Aryldiazonium chloride | Azo dye synthesis |

| Sandmeyer Reaction | CuCN/KCN | 3-Cyano derivative | Pharmaceutical intermediates |

Alcohol Functionalization

The secondary alcohol undergoes both oxidation and substitution:

3.1 Oxidation Pathways

| Oxidant | Conditions | Product | Selectivity |

|---|---|---|---|

| PCC | DCM, 4Å MS | 3-Amino-1-phenylcyclobutanone | 95% |

| TEMPO/NaOCl | H₂O, pH 9 | Cyclobutanone carboxylic acid | 60% |

3.2 Ether/Ester Formation

| Reaction | Reagent | Catalyst | Product Stability |

|---|---|---|---|

| Mitsunobu | Ph₃P/DIAD | Alcohol inversion | Configuration retained |

| Steglich Esterification | DCC/DMAP | Acid-sensitive esters | 85-90% yield |

Coupling Reactions via Amino-Alcohol Synergy

The proximity of amine and alcohol enables unique tandem reactions:

4.1 Cyclocondensation

With aldehydes (e.g., benzaldehyde):

text3-Amino-1-phenylcyclobutan-1-ol + RCHO → Tetrahydroisoquinoline analogs [7]

-

Requires BF₃·Et₂O catalysis

-

Yields: 70-82% (dependent on aldehyde bulk)

4.2 Chelation-Controlled Additions

Organometallic reagents (e.g., Grignard):

text→ Diastereoselective 1,2-addition to ketones [8]

-

dr > 4:1 achieved using (-)-sparteine

Biological Derivatization

Documented modifications with pharmacological relevance:

5.1 Prodrug Synthesis

| Modification | Target | Bioactivation Site |

|---|---|---|

| Phosphate Ester | Alkaline phosphatase | Liver/hepatocytes |

| Peptide Conjugate | Protease cleavage | Tumor microenvironment |

5.2 Metal Complexation

With Cu(II)/Zn(II) salts:

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Research Applications

Intermediate in Organic Synthesis

3-Amino-1-phenylcyclobutan-1-ol hydrochloride serves as a versatile intermediate in organic synthesis. Its cyclobutane ring structure allows for diverse modifications, facilitating the creation of complex organic molecules. The compound can be synthesized through several routes, including:

- Cyclobutanone Formation : The initial step involves forming cyclobutanone from suitable precursors.

- Amination : The introduction of the amino group via amination reactions.

- Phenylation : Incorporating the phenyl group through Friedel-Crafts alkylation.

- Hydrochloride Formation : Converting the base compound into its hydrochloride salt enhances solubility for further applications.

Applications in Material Science

The compound's unique structure also positions it as a candidate for developing new materials. Its properties can be exploited in creating polymers or other materials with specific functionalities, particularly those requiring enhanced mechanical or thermal stability.

Biological Applications

Potential Therapeutic Properties

Research indicates that this compound may exhibit significant biological activity. Its structural features enable interactions with various biological targets, suggesting potential therapeutic applications:

- Neurological Disorders : The compound has been investigated for its ability to modulate neurotransmitter systems, indicating possible uses in treating anxiety and depression.

- Antiviral Activity : Similar compounds have shown promise as inhibitors of viral replication, particularly in hepatitis C virus (HCV) studies. The mechanism involves targeting specific stages of the viral life cycle .

Case Studies

Several studies highlight the compound's potential applications:

- Pharmacological Studies : Research into its effects on central nervous system pathways has shown promising results, suggesting that it may act as an effective modulator of neurotransmitter systems.

- Antiviral Research : Investigations into compounds with similar scaffolds have revealed their efficacy against HCV, indicating that this compound could also hold potential as an antiviral agent .

Wirkmechanismus

The mechanism of action of 3-Amino-1-phenylcyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Amino-1-phenylcyclobutan-1-one: Lacks the hydroxyl group, making it less versatile in certain reactions.

3-Amino-1-phenylcyclobutan-1-ol: The free base form without the hydrochloride salt.

1-Phenylcyclobutan-1-ol: Lacks the amino group, limiting its reactivity in amination reactions.

Uniqueness

3-Amino-1-phenylcyclobutan-1-ol hydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Biologische Aktivität

3-Amino-1-phenylcyclobutan-1-ol hydrochloride is a cyclic organic compound with potential applications in medicinal chemistry and biological research. Its unique structure, featuring an amino group and a hydroxyl group on a cyclobutane ring, allows it to interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C₁₀H₁₄ClNO

- Molecular Weight : 195.68 g/mol

- IUPAC Name : this compound

- Physical State : Crystalline solid

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its amino group and engage in π-π interactions via its phenyl group. These interactions can modulate the activity of enzymes and receptors, influencing various biological processes. The compound has been investigated for its potential to inhibit specific enzymatic pathways and receptor activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Potential

Preliminary studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in certain cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation . Further research is needed to elucidate the specific mechanisms involved.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating promising potential for development into an antimicrobial therapeutic .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

Study 2: Anticancer Activity

In another investigation, the compound was tested on human cancer cell lines to assess its cytotoxic effects. The results indicated that treatment with varying concentrations of this compound led to dose-dependent reductions in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

| A549 | 12 |

Eigenschaften

IUPAC Name |

3-amino-1-phenylcyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-9-6-10(12,7-9)8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMIKDYFXZZVHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC=CC=C2)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.